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Compound of Interest

Compound Name:
2-Methyl-6-nitro-2H-benzo[B]

[1,4]oxazin-3(4H)-one

Cat. No.: B1274966 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzoxazinone derivatives are a significant class of heterocyclic compounds that

form the core structure of many biologically active molecules and pharmaceuticals. The

development of efficient and versatile synthetic methods to access these scaffolds is of

considerable interest in medicinal chemistry and drug discovery. Palladium-catalyzed cross-

coupling reactions have emerged as a powerful tool for the construction of benzoxazinone

rings, offering high efficiency, broad functional group tolerance, and atom economy. This

document provides detailed application notes and experimental protocols for three distinct

palladium-catalyzed methods for the synthesis of benzoxazinone derivatives.

Method 1: Palladium-Catalyzed Carbonylative
Synthesis from N-(o-Bromoaryl)amides using
Paraformaldehyde
This method describes a palladium-catalyzed carbonylation of N-(o-bromoaryl)amides using

paraformaldehyde as a solid and convenient source of carbon monoxide. This approach avoids

the handling of toxic and flammable CO gas, making it a more practical alternative for

laboratory-scale synthesis.
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Data Presentation
Table 1: Palladium-Catalyzed Carbonylative Synthesis of Benzoxazinone Derivatives

Entry
N-(o-
Bromoaryl)amide
Substrate

Product Yield (%)

1

N-(2-

bromophenyl)benzami

de

2-phenyl-4H-benzo[d]

[1]oxazin-4-one
85

2

N-(2-bromo-4-

methylphenyl)benzami

de

6-methyl-2-phenyl-4H-

benzo[d][1]oxazin-4-

one

82

3

N-(2-bromo-4-

chlorophenyl)benzami

de

6-chloro-2-phenyl-4H-

benzo[d][1]oxazin-4-

one

78

4

N-(2-

bromophenyl)acetami

de

2-methyl-4H-benzo[d]

[1]oxazin-4-one
75

5
N-(2-bromophenyl)-4-

methoxybenzamide

2-(4-

methoxyphenyl)-4H-

benzo[d][1]oxazin-4-

one

88

6

N-(2-

bromophenyl)pivalami

de

2-tert-butyl-4H-

benzo[d][1]oxazin-4-

one

70

Yields are for isolated products. Reaction conditions are detailed in the protocol below.

Experimental Protocol
General Procedure for the Synthesis of 2-Substituted-4H-benzo[d][1]oxazin-4-ones:
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To an oven-dried Schlenk tube, add the N-(o-bromoaryl)amide (0.5 mmol), Pd(OAc)₂ (5

mol%, 5.6 mg), Xantphos (10 mol%, 28.9 mg), and K₂CO₃ (1.5 mmol, 207 mg).

Add paraformaldehyde (1.0 mmol, 30 mg) to the tube.

Evacuate and backfill the tube with argon three times.

Add anhydrous dioxane (2.0 mL) to the reaction mixture.

Stir the reaction mixture at 120 °C for 24 hours.

After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter

through a pad of Celite.

Wash the Celite pad with additional ethyl acetate (3 x 10 mL).

Concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl

acetate) to afford the desired benzoxazinone derivative.
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Experimental Workflow

Combine Reactants:
N-(o-bromoaryl)amide,
Pd(OAc)₂, Xantphos,

K₂CO₃, Paraformaldehyde

Add Anhydrous Dioxane

Heat at 120°C
for 24h under Argon

Cool, Dilute with EtOAc,
Filter through Celite

Concentrate and Purify
by Column Chromatography

Isolated Benzoxazinone
Product

Click to download full resolution via product page

Caption: General experimental workflow for the carbonylative synthesis.
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Method 2: Palladium-Catalyzed Aerobic Oxidative
Coupling of Anthranilic Acids and Isocyanides
This protocol details the synthesis of 2-aminobenzoxazinones through an aerobic oxidative

coupling of readily available anthranilic acids and isocyanides, catalyzed by palladium.[2][3]

This method is notable for its use of molecular oxygen as the terminal oxidant, which results in

water as the only byproduct, aligning with the principles of green chemistry.

Data Presentation
Table 2: Palladium-Catalyzed Aerobic Oxidative Coupling for 2-Aminobenzoxazinone Synthesis
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Entry
Anthranilic
Acid

Isocyanide Product Yield (%)

1 Anthranilic acid
tert-Butyl

isocyanide

2-(tert-

butylamino)-4H-

benzo[d]

[1]oxazin-4-one

85

2

5-

Chloroanthranilic

acid

tert-Butyl

isocyanide

6-chloro-2-(tert-

butylamino)-4H-

benzo[d]

[1]oxazin-4-one

78

3

5-

Methylanthranilic

acid

tert-Butyl

isocyanide

6-methyl-2-(tert-

butylamino)-4H-

benzo[d]

[1]oxazin-4-one

82

4 Anthranilic acid
Cyclohexyl

isocyanide

2-

(cyclohexylamino

)-4H-benzo[d]

[1]oxazin-4-one

75

5 Anthranilic acid

1,1,3,3-

Tetramethylbutyl

isocyanide

2-((1,1,3,3-

tetramethylbutyl)

amino)-4H-

benzo[d]

[1]oxazin-4-one

80

6
4-Nitroanthranilic

acid

tert-Butyl

isocyanide

7-nitro-2-(tert-

butylamino)-4H-

benzo[d]

[1]oxazin-4-one

65

Yields are for isolated products. Reaction conditions are detailed in the protocol below.

Experimental Protocol
General Procedure for the Synthesis of 2-Aminobenzoxazinones:
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In a round-bottom flask equipped with a reflux condenser, dissolve the anthranilic acid (0.5

mmol) in dioxane (5 mL).

Add Pd(OAc)₂ (10 mol%, 11.2 mg) to the solution.

Add the isocyanide (0.6 mmol) to the reaction mixture.

Heat the reaction mixture to 100 °C and stir under an atmosphere of oxygen (balloon) for 4

hours.

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

Concentrate the reaction mixture under reduced pressure.

Purify the residue by flash column chromatography on silica gel (eluting with a gradient of

ethyl acetate in heptane) to yield the pure 2-aminobenzoxazinone.
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Proposed Catalytic Cycle
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2-Aminobenzoxazinone

H₂O
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Isocyanide
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Caption: Simplified catalytic cycle for aerobic oxidative coupling.

Method 3: Palladium-Catalyzed Tandem Azide-
Isocyanide Cross-Coupling/Cyclization
This method provides an efficient route to 2-aminobenzoxazinone derivatives through a

palladium-catalyzed tandem reaction involving an azide-isocyanide cross-coupling followed by
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an intramolecular cyclization. This one-pot procedure is characterized by its high atom

economy and the formation of N₂ as the only byproduct from the azide functionality.

Data Presentation
Table 3: Palladium-Catalyzed Tandem Azide-Isocyanide Coupling for 2-Aminobenzoxazinone

Synthesis
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Entry

2-
Azidobenzoic
Acid
Derivative

Isocyanide Product Yield (%)

1
2-Azidobenzoic

acid

tert-Butyl

isocyanide

2-(tert-

butylamino)-4H-

benzo[d]

[1]oxazin-4-one

88

2

2-Azido-5-

methylbenzoic

acid

tert-Butyl

isocyanide

6-methyl-2-(tert-

butylamino)-4H-

benzo[d]

[1]oxazin-4-one

85

3

2-Azido-5-

chlorobenzoic

acid

Cyclohexyl

isocyanide

6-chloro-2-

(cyclohexylamino

)-4H-benzo[d]

[1]oxazin-4-one

82

4
2-Azidobenzoic

acid

1,1,3,3-

Tetramethylbutyl

isocyanide

2-((1,1,3,3-

tetramethylbutyl)

amino)-4H-

benzo[d]

[1]oxazin-4-one

86

5

2-Azido-4,5-

dimethoxybenzoi

c acid

tert-Butyl

isocyanide

6,7-dimethoxy-2-

(tert-

butylamino)-4H-

benzo[d]

[1]oxazin-4-one

80

6
2-Azidobenzoic

acid

Benzyl

isocyanide

2-

(benzylamino)-4

H-benzo[d]

[1]oxazin-4-one

75

Yields are for isolated products. Reaction conditions are detailed in the protocol below.
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Experimental Protocol
General Procedure for the Synthesis of 2-Aminobenzoxazinones:

To a screw-capped vial, add the 2-azidobenzoic acid derivative (0.3 mmol), Pd₂(dba)₃ (2.5

mol%, 6.9 mg), and PPh₃ (10 mol%, 7.9 mg).

Evacuate and backfill the vial with argon three times.

Add anhydrous toluene (1.5 mL) followed by the isocyanide (0.36 mmol).

Seal the vial and stir the reaction mixture at 80 °C for 12 hours.

After cooling to room temperature, concentrate the mixture under reduced pressure.

Purify the crude product by flash column chromatography on silica gel (petroleum ether/ethyl

acetate) to obtain the desired 2-aminobenzoxazinone.
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Logical Relationship in Tandem Reaction

2-Azidobenzoic Acid +
Isocyanide

Pd-Catalyzed
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Intramolecular
Cyclization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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